Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate
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Overview
Description
Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate is a chemical compound with the molecular formula C8H16N4O2·05H2SO4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperazine-1-carboxylate: A related compound with similar structural features.
N-Boc piperazine derivatives: Compounds with protective Boc groups that are used in various synthetic applications.
Piperazine-containing dihydrofuran compounds: These compounds have been studied for their biological activities .
Uniqueness
Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H34N8O8S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C8H16N4O2.H2O4S/c2*1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2*2-6H2,1H3,(H3,9,10);(H2,1,2,3,4) |
InChI Key |
OWGMOHJVMCUZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=N)N.CCOC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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